

Application Notes: Co-labeling with Daspei and Other Fluorescent Probes

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for combining the mitochondrial-specific fluorescent probe, **Daspei**, with other fluorescent markers for multi-parameter analysis in live and fixed cells. **Daspei** is a cationic styryl dye that accumulates in mitochondria of living cells in a membrane potential-dependent manner, making it a valuable tool for assessing mitochondrial health and function.

Fluorescent Properties of Daspei

Daspei is characterized by a large Stokes shift, which is advantageous for minimizing spectral overlap in multicolor imaging. However, it is crucial to note the discrepancy in reported excitation and emission maxima across different suppliers and experimental conditions. Researchers should empirically determine the optimal settings for their specific instrumentation.



Property	Value 1	Value 2
Excitation Maximum	~461 nm[1]	~550 nm[2]
Emission Maximum	~589 nm[1]	~573 nm[2]
Cell Permeability	Permeant in live cells[1]	
Cellular Target	Mitochondria[1]	_
Signal Dependence	Mitochondrial Membrane Potential[3]	_

Combining Daspei with Nuclear Stains

Simultaneous visualization of mitochondria and the nucleus is essential for studying cellular processes such as apoptosis, cell cycle, and cellular stress responses.

Daspei and Hoechst 33342 Co-staining

Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that is effective for live-cell imaging. Its spectral properties are well-separated from **Daspei**, minimizing bleed-through.

Spectral Compatibility:

Probe	Excitation Max	Emission Max	Filter Set Recommendation
Daspei	~485 nm	~555 nm	Green (e.g., FITC)
Hoechst 33342	~350 nm	~461 nm	Blue (e.g., DAPI)

Note: The **Daspei** excitation/emission values are based on experimental data from a costaining study.[4]

Experimental Protocol: Live-Cell Co-staining of Mitochondria and Nuclei

This protocol is designed for adherent cells cultured in a 96-well plate.

Materials:



- Daspei stock solution (10 mM in DMSO)
- Hoechst 33342 solution (e.g., 1 mg/mL in water)[5]
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Preparation: Seed cells in a 96-well imaging plate and culture overnight to allow for adherence.
- Staining Solution Preparation:
 - \circ Prepare a 2X working solution of **Daspei** by diluting the 10 mM stock to 100 μ M in prewarmed live-cell imaging medium.
 - Prepare a 2X working solution of Hoechst 33342 by diluting the stock solution to 2 μg/mL in pre-warmed live-cell imaging medium.[6]
 - Combine equal volumes of the 2X Daspei and 2X Hoechst 33342 working solutions to create the final 1X staining solution (50 μM Daspei and 1 μg/mL Hoechst 33342).
- Cell Staining:
 - Remove the culture medium from the cells.
 - Add the 1X staining solution to each well.
 - Incubate for 15-30 minutes at 37°C, protected from light.[6]
- Washing:
 - Gently remove the staining solution.
 - Wash the cells twice with pre-warmed PBS.
- Imaging:



- Add fresh, pre-warmed live-cell imaging medium to the cells.
- Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue channel) and FITC/GFP (green channel).

Workflow for **Daspei** and Hoechst 33342 Co-staining



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Caption: Workflow for simultaneous staining of mitochondria and nuclei.

Combining Daspei with Apoptosis Markers

Investigating changes in mitochondrial membrane potential is crucial for understanding the intrinsic pathway of apoptosis. Co-staining with an early apoptosis marker like Annexin V allows for the simultaneous assessment of mitochondrial health and the initiation of apoptosis.

Daspei and Annexin V-FITC Co-staining

Annexin V conjugated to a green fluorophore like FITC can be used to identify apoptotic cells by its binding to phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Spectral Considerations:



Probe	Excitation Max	Emission Max	Filter Set Recommendation
Daspei	~550 nm	~573 nm	Red (e.g., TRITC/RFP)
Annexin V-FITC	~495 nm	~519 nm	Green (e.g., FITC/GFP)

Note: To avoid spectral overlap, it is recommended to use filter sets that can effectively separate the emission of FITC and the red-shifted emission of **Daspei**.

Experimental Protocol: Detecting Mitochondrial Depolarization and Apoptosis

This protocol is for suspension cells and analysis by flow cytometry.

Materials:

- **Daspei** stock solution (10 mM in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Cells in suspension
- PBS

Procedure:

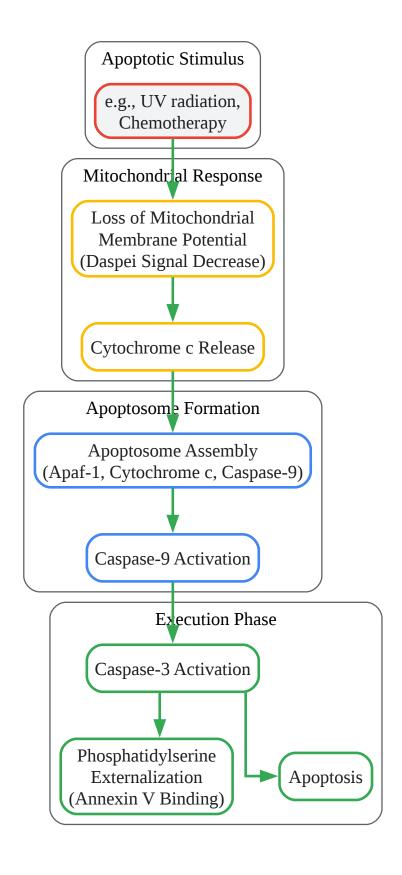
- Induce Apoptosis: Treat cells with an apoptosis-inducing agent. Include a non-treated control.
- Daspei Staining:
 - Resuspend cells in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
 - Add Daspei to a final concentration of 10-50 μM.



- Incubate for 15-30 minutes at 37°C, protected from light.
- · Washing:
 - Wash the cells twice with cold PBS.
- Annexin V and PI Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
 - Add 5 μL of Annexin V-FITC and 5 μL of PI solution to 100 μL of the cell suspension.[7]
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
- Flow Cytometry Analysis:
 - Add 400 μL of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.

Signaling Pathway: Intrinsic Apoptosis





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Caption: Intrinsic apoptosis pathway highlighting key events.



Combining Daspei with Genetically Encoded Fluorescent Proteins (e.g., GFP)

Investigating the localization of a protein of interest (tagged with GFP) in relation to mitochondrial dynamics and health requires careful consideration of spectral overlap.

Spectral Overlap Considerations:

The emission spectrum of some variants of GFP can overlap with the excitation spectrum of **Daspei**. This can lead to bleed-through of the GFP signal into the **Daspei** detection channel.

Strategies to Minimize Spectral Overlap:

- Sequential Imaging: Acquire images of GFP and Daspei in separate exposures with appropriate filter sets.
- Spectral Unmixing: If available on the imaging system, use spectral unmixing algorithms to computationally separate the overlapping emission spectra.[10]
- Use of Red-Shifted Fluorescent Proteins: Whenever possible, use fluorescent proteins with emission spectra further away from **Daspei**'s excitation, such as mCherry or other red fluorescent proteins.

Experimental Protocol: Co-localization of a GFP-tagged Protein and Mitochondria

Materials:

- Cells expressing the GFP-tagged protein of interest
- Daspei stock solution (10 mM in DMSO)
- Live-cell imaging medium
- PBS

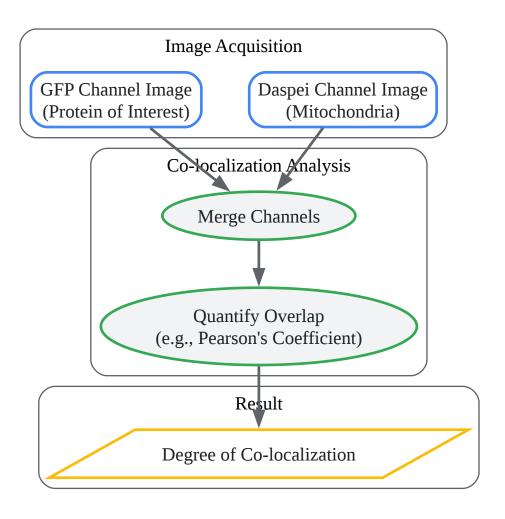
Procedure:



- Cell Preparation: Seed cells expressing the GFP-fusion protein on a glass-bottom dish suitable for live-cell imaging.
- · Daspei Staining:
 - Prepare a 1X working solution of Daspei (10-50 μM) in pre-warmed live-cell imaging medium.
 - Remove the culture medium and add the Daspei staining solution.
 - Incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Gently wash the cells twice with pre-warmed PBS.
- Imaging:
 - Add fresh, pre-warmed live-cell imaging medium.
 - Image the cells using a confocal microscope.
 - Sequential Acquisition:
 - First, excite GFP (e.g., 488 nm laser) and collect its emission (e.g., 500-550 nm).
 - Second, excite **Daspei** (e.g., 561 nm laser) and collect its emission (e.g., 570-620 nm).
 - Analyze the co-localization of the GFP and Daspei signals using appropriate software.

Logical Relationship for Co-localization Analysis





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Caption: Workflow for analyzing protein-mitochondria co-localization.

Disclaimer: These protocols provide a general framework. Optimal staining concentrations, incubation times, and imaging parameters should be determined empirically for each cell type and experimental setup.

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